molecular formula C8H10N2O2S B163073 2-Morpholinothiazole-4-carbaldehyde CAS No. 126533-97-9

2-Morpholinothiazole-4-carbaldehyde

Cat. No.: B163073
CAS No.: 126533-97-9
M. Wt: 198.24 g/mol
InChI Key: JPJSUXPYPAQDDL-UHFFFAOYSA-N
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Description

2-Morpholinothiazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C8H10N2O2S. It features a morpholine ring fused to a thiazole ring, with an aldehyde functional group at the 4-position of the thiazole ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinothiazole-4-carbaldehyde typically involves the reaction of morpholine with thiazole derivatives. One common method includes the reaction of 2-acetyl benzimidazoles with morpholine thiourea and iodine in isopropanol under reflux conditions . The reaction proceeds through a series of steps, ultimately yielding the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinothiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Morpholinothiazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The thiazole ring’s aromaticity and the morpholine ring’s electron-donating properties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Morpholinothiazole-5-carbaldehyde
  • 2-Morpholinothiazole-4-carboxylic acid
  • 2-Morpholinothiazole-4-methanol

Uniqueness: 2-Morpholinothiazole-4-carbaldehyde is unique due to its specific structural features, such as the position of the aldehyde group and the combination of the morpholine and thiazole rings. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-morpholin-4-yl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-5-7-6-13-8(9-7)10-1-3-12-4-2-10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJSUXPYPAQDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567607
Record name 2-(Morpholin-4-yl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126533-97-9
Record name 2-(4-Morpholinyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126533-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of 2-bromothiazole-4-carbaldehyde (1.0 g, 5.21 mmol) in p-dioxane (5 mL) was added morpholine (1.36 g, 15.61 mmol) over 1 min. The mixture was heated to 100° C. for 1 h (monitored by TLC, EtOAc/hexane 1:1) and cooled to room temperature. EtOAc (20 mL) was added and the solid residue filtered off and washed with EtOAc (30 mL). The combined organic layer was washed with brine (30 mL) and concentrated. The residue was purified by silica gel flash column chromatography using 20 to 75% EtOAc in hexane to afford the title compound as a light tan solid (780 mg, 75%): 1H NMR (400 MHz, CDCl3) δ 9.70 (s, 1H), 7.49 (s, 1H), 3.82 (t, 41-1, J=4.8 Hz), 3.56 (t, 4H, J=4.8 Hz). MS (ES) m/z 199.1 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

The reaction described in Preparation 44 was repeated but using 2.4 g of 2-morpholinothiazol-4-ylmethanol, 5.7 g of sulfur trioxide pyridine complex. 3.6 g of triethylamine and 30 ml of dimethyl sulfoxide, giving the title compound as pale yellow needles.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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